Methyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate
Description
Methyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate is a synthetic urea derivative featuring a piperidine core substituted with a methyl ester group and an o-tolyl (ortho-methylphenyl) urea moiety. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active urea-based molecules, which often target enzymes or receptors via hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
methyl 4-[[(2-methylphenyl)carbamoylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-12-5-3-4-6-14(12)18-15(20)17-11-13-7-9-19(10-8-13)16(21)22-2/h3-6,13H,7-11H2,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTACXIGUIDWHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the urea derivative and the methyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with urea derivatives reported in Molecules (2013), which feature piperazine-thiazole cores and aromatic urea substituents. Below is a detailed comparison:
Structural Differences
- Core scaffold : The target compound uses a piperidine ring (6-membered, single nitrogen), whereas analogs like 10d , 10e , and 10f (from Molecules, 2013) incorporate a piperazine ring (7-membered, two nitrogens) and a thiazole heterocycle .
- Substituents :
- The target compound’s urea group is linked to an o-tolyl (ortho-methylphenyl) group, introducing steric hindrance near the aromatic ring.
- Analogs 10d and 10e have trifluoromethylphenyl substituents (para and meta positions, respectively), while 10f has a 3-chlorophenyl group. These electron-withdrawing groups enhance metabolic stability compared to the electron-donating methyl group in the target compound .
- Ester group : The target uses a methyl ester , while the analogs employ ethyl esters , which may alter solubility and hydrolysis rates.
Key Observations:
Yield : The analogs exhibit high yields (89–93%), suggesting efficient synthetic routes despite bulky substituents. The target compound’s yield is unreported but may face challenges due to steric effects from the ortho-methyl group.
Molecular Weight : The target compound is ~200 g/mol lighter than the analogs, primarily due to the absence of a thiazole ring and piperazine scaffold. This difference could influence pharmacokinetic properties like absorption and distribution.
Electronic and Steric Effects
- Trifluoromethyl (10d, 10e) and chloro (10f) groups are electron-withdrawing, enhancing urea’s hydrogen-bonding capacity and metabolic stability. In contrast, the o-tolyl group’s methyl substituent provides steric bulk but lacks strong electronic effects.
- Piperidine vs.
Research Implications
- The analogs’ trifluoromethyl and chloro substituents are associated with improved bioactivity in kinase inhibition studies, suggesting that the target compound’s o-tolyl group might limit similar applications unless steric effects are advantageous .
Biological Activity
Methyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate is a synthetic compound characterized by its complex structure, which includes a piperidine ring, a urea derivative, and a methyl ester group. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research, due to its potential interactions with biological targets and therapeutic applications.
The biological activity of this compound likely involves its interaction with specific enzymes or receptors. It may modulate the activity of these targets, leading to various biochemical effects. For instance, it has been suggested that similar compounds can act as inhibitors for soluble epoxide hydrolase (sEH), which is involved in the metabolism of bioactive lipids that regulate inflammation and pain .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes. For example, compounds with similar structural motifs have shown high potency in inhibiting sEH, which suggests that this compound may possess similar properties .
Table 1: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | High potency against sEH | |
| Cytotoxicity | Low cytotoxicity in tested cells | |
| Interaction with Receptors | Potential modulation of receptor activity |
Case Studies
- Anti-inflammatory Activity : In a study examining the effects of sEH inhibitors on inflammation, compounds structurally related to this compound were found to significantly reduce inflammatory markers in animal models . This suggests potential therapeutic applications in treating inflammatory diseases.
- Pharmacokinetics : Research has indicated that modifications to the urea moiety can enhance the pharmacokinetic properties of related compounds, improving their bioavailability and reducing rapid metabolism . This could be crucial for developing effective therapeutic agents.
Applications in Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents targeting different diseases, including cancer and inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
